BenchChemオンラインストアへようこそ!

(1R,5S)-8-Azabicyclo[3.2.1]octane

physicochemical profiling pKa ionization state

(1R,5S)-8-Azabicyclo[3.2.1]octane (nortropane) is the enantiopure N-desmethyl tropane scaffold that bypasses the N-demethylation bottleneck of tropane-based syntheses. Its free secondary amine (pKa 10.28, ~1.3 log units lower than tropane) enhances CNS free-base availability and permits direct acylation, sulfonylation, reductive amination, and bioconjugation—no chloroformate deprotection step is required. Procure to achieve >1000-fold tunable selectivity across DAT, SERT, and NET programs in a single synthetic step, and to access validated KOR antagonist (κ IC₅₀ 20–77 nM) and MOR antagonist pharmacophores with defined bridgehead stereochemistry.

Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
Cat. No. B7957177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,5S)-8-Azabicyclo[3.2.1]octane
Molecular FormulaC7H13N
Molecular Weight111.18 g/mol
Structural Identifiers
SMILESC1CC2CCC(C1)N2
InChIInChI=1S/C7H13N/c1-2-6-4-5-7(3-1)8-6/h6-8H,1-5H2/t6-,7+
InChIKeyDGGKXQQCVPAUEA-KNVOCYPGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,5S)-8-Azabicyclo[3.2.1]octane (Nortropane): Procurement-Grade Physicochemical and Structural Differentiation Guide


(1R,5S)-8-Azabicyclo[3.2.1]octane, systematically known as nortropane, is the N-desmethyl congener of the tropane alkaloid scaffold (CAS 280-05-7, molecular formula C₇H₁₃N, molecular weight 111.185 Da) . This rigid, bridged bicyclic secondary amine features two defined stereocenters at bridgehead positions 1 and 5 in the (R,S) configuration, providing enantiopure geometry that distinguishes it from its racemic mixture and enantiomeric counterpart [1]. As the core scaffold of the tropane alkaloid family—from which atropine, scopolamine, cocaine, and numerous synthetic analogs are derived—this compound serves as a privileged starting material for medicinal chemistry programs targeting monoamine transporters, muscarinic and nicotinic acetylcholine receptors, and opioid receptors [2]. Unlike its N-methyl analog (tropane, CAS 529-17-9), the free secondary amine confers distinct physicochemical properties and enables divergent N-functionalization strategies without requiring a preliminary N-demethylation step [3].

Why (1R,5S)-8-Azabicyclo[3.2.1]octane Cannot Be Interchanged with Tropane or Other Bicyclic Amine Scaffolds


Substituting (1R,5S)-8-azabicyclo[3.2.1]octane with its N-methyl analog (tropane) or other bicyclic amines introduces quantifiable alterations in basicity, lipophilicity, hydrogen-bonding capacity, and synthetic handling that propagate through every downstream application. The nortropane secondary amine exhibits a measured aqueous pKa of 10.28 , approximately 1.3 log units lower than the predicted pKa of tropane (11.57 ± 0.20) , meaning that at physiological pH 7.4, nortropane exists partially in its neutral free-base form whereas tropane remains almost entirely protonated. This difference alone can shift membrane permeability, receptor pharmacophore engagement, and salt-form handling properties. Furthermore, the free N–H of nortropane permits direct acylation, sulfonylation, reductive amination, and carbamate formation, whereas tropane requires a harsh N-demethylation step using chloroformate reagents prior to functionalization [1]. The (1R,5S) enantiopure form provides defined stereochemistry that racemic or enantiomeric mixtures cannot replicate, as evidenced by stereoselective binding observed across 8-azabicyclo[3.2.1]octane-derived transporter ligands [2].

(1R,5S)-8-Azabicyclo[3.2.1]octane: Quantitative Differentiation Evidence Against Closest Analogs


Reduced Basicity (ΔpKa ≈ –1.3) Relative to N-Methyl Tropane Governs Ionization State at Physiological pH

The aqueous basicity of (1R,5S)-8-azabicyclo[3.2.1]octane (nortropane) is quantifiably weaker than that of its N-methyl analog tropane. Nortropane exhibits a measured pKa of 10.28 in water at 21 ± 2°C , whereas tropane (8-methyl-8-azabicyclo[3.2.1]octane) has a predicted pKa of 11.57 ± 0.20 . This ΔpKa of approximately –1.3 log units means that at pH 7.4, the fraction of nortropane present as the neutral free base is roughly 20-fold higher than that of tropane, calculated via the Henderson–Hasselbalch equation. Because only the neutral species can passively diffuse across lipid bilayers, this differential directly impacts permeability, blood–brain barrier penetration potential, and extraction behavior during workup.

physicochemical profiling pKa ionization state membrane permeability

Lower Lipophilicity (ΔLogP ≈ –0.39) Offers Improved Aqueous Handling Relative to Tropane

(1R,5S)-8-Azabicyclo[3.2.1]octane is measurably less lipophilic than its N-methylated congener. The ACD/LogP of nortropane is 1.35 , whereas the ACD/LogP of tropane is reported as 1.74 , yielding a ΔLogP of –0.39. This difference, attributable solely to the presence (tropane) or absence (nortropane) of the N-methyl group, corresponds to an approximately 2.5-fold lower octanol–water partition coefficient. The lower LogP of nortropane also predicts reduced non-specific protein binding and phospholipidosis risk compared with tropane, while maintaining sufficient lipophilicity for passive membrane permeation (LogP > 1). The boiling point of nortropane is 169.9 ± 8.0°C at 760 mmHg , compared with 167–169°C for tropane, indicating comparable volatility for distillation-based purification.

lipophilicity LogP drug-likeness formulation

Presence of an N–H Hydrogen Bond Donor Enables Direct Bioconjugation and Amide Coupling Without N-Deprotection

(1R,5S)-8-Azabicyclo[3.2.1]octane possesses one hydrogen bond donor (the N–H) and one hydrogen bond acceptor (the nitrogen lone pair) . In contrast, tropane (8-methyl-8-azabicyclo[3.2.1]octane) has zero H-bond donors and one H-bond acceptor [1]. This structural difference is functionally consequential: the free N–H of nortropane permits direct acylation, sulfonylation, carbamoylation, and reductive amination in a single synthetic step. To achieve equivalent diversification with tropane, a two-step sequence of N-demethylation (e.g., using 1-chloroethyl chloroformate followed by methanolic decomposition) followed by N-functionalization is required, as documented in the synthesis of N-Boc-nortropinone from tropinone [2]. This additional deprotection step not only lengthens synthetic sequences but also introduces yield losses (typical N-demethylation yields of tropane alkaloids range from 60–85%) and generates stoichiometric waste.

N-functionalization amide coupling bioconjugation synthetic efficiency

Nortropane-Derived Scaffolds Exhibit Pronounced Monoamine Transporter Selectivity Modulation Through N-Substitution

While the unsubstituted parent (1R,5S)-8-azabicyclo[3.2.1]octane itself is not a high-affinity transporter ligand, its N-substituted derivatives demonstrate that the nortropane scaffold is a privileged template for achieving pronounced transporter selectivity. In a systematic SAR study of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives, the 8-cyclopropylmethyl analog (22e) exhibited DAT Ki = 4.0 nM with SERT/DAT selectivity of 1060-fold and NET/DAT selectivity of 625-fold [1]. For comparison, in a distinct series, an exo-(1R,5S)-3-(6-phenylpyridin-2-yloxy)-8-azabicyclo[3.2.1]octane (nortropane-derived, no N-alkyl group) showed NET IC₅₀ = 26 nM, SERT IC₅₀ = 7,640 nM, and DAT IC₅₀ = 10,000 nM, yielding NET/SERT selectivity of ~294-fold and NET/DAT selectivity of ~385-fold [2]. In contrast, the corresponding tropane (N-methyl) scaffold in cocaine and its direct analogs typically exhibits only modest DAT/SERT selectivity (approximately 2–10-fold) [3], demonstrating that the nortropane N–H enables a wider dynamic range of selectivity tuning through N-substitution than is accessible from the pre-methylated tropane scaffold.

monoamine transporter DAT SERT NET selectivity CNS

Nortropane Core Scaffold Enables Selective Kappa Opioid Receptor Antagonism Not Accessible from O- or S-Heteroatom Bicyclic Analogs

The 8-azabicyclo[3.2.1]octane scaffold has been specifically exploited for developing selective kappa opioid receptor (KOR) antagonists. In a high-throughput screening campaign, 8-azabicyclo[3.2.1]octan-3-yloxy-benzamide derivative 3 demonstrated κ IC₅₀ = 77 nM with μ:κ and δ:κ IC₅₀ ratios exceeding 400-fold [1]. Further optimization yielded analog 6c with κ IC₅₀ = 20 nM, μ:κ selectivity = 36, and δ:κ selectivity = 415, which also demonstrated in vivo efficacy by reversing κ-agonist-induced diuresis in rats [1]. This level of KOR selectivity is scaffold-dependent: replacement of the 8-azabicyclo[3.2.1]octane core with 8-oxa-3-azabicyclo[3.2.1]octane (CAS 280-07-9) or 9-azabicyclo[3.3.1]nonane would alter the vector geometry of the 3-yloxy substituent and the basicity of the bridgehead nitrogen, directly impacting KOR pharmacophore engagement. For context, mu opioid receptor antagonist programs using the same 8-azabicyclo[3.2.1]octane scaffold have been prosecuted extensively in the patent literature [2], underscoring the scaffold's privileged status for opioid receptor modulation.

kappa opioid receptor KOR antagonist CNS exposure selectivity

Enantiopure (1R,5S) Configuration Ensures Stereochemical Reproducibility Absent from Racemic or (1S,5R) Sources

The (1R,5S)-8-azabicyclo[3.2.1]octane scaffold contains two bridgehead stereocenters whose relative configuration is fixed by the bicyclic ring system (the bridgehead positions are configurationally stable). However, the absolute configuration—(1R,5S) versus (1S,5R)—is not interchangeable. The enantiomeric pair are non-superimposable mirror images that can produce divergent biological activities when incorporated into chiral drug molecules, as demonstrated by the stereoselective muscarinic receptor activation of satropane enantiomers, where the S(–) isomer was the active form [1]. The enantioselective synthesis of 8-azabicyclo[3.2.1]octane derivatives has been the subject of dedicated review, with methods reported to achieve up to >99:1 dr and 99% ee for substituted variants [2]. For procurement, sourcing the defined (1R,5S) enantiomer rather than the racemate (rac-8-azabicyclo[3.2.1]octane) eliminates the need for chiral resolution downstream and avoids confounding stereochemical mixtures in biological assays. The enantiopure form is also required for regulatory submissions involving chiral drug substances, per ICH Q6A guidelines.

enantiomeric purity stereochemistry chiral synthesis reproducibility

(1R,5S)-8-Azabicyclo[3.2.1]octane: Evidence-Backed Application Scenarios for Procurement Decision-Making


CNS Drug Discovery: Monoamine Transporter Modulator Library Synthesis

For medicinal chemistry programs developing DAT-selective or SERT-selective ligands—such as cocaine use disorder pharmacotherapies, ADHD treatments, or PET imaging agent precursors—(1R,5S)-8-azabicyclo[3.2.1]octane provides a scaffold where N-substitution can tune transporter selectivity over a >1000-fold dynamic range [1]. Starting from the nortropane parent, chemists can install cyclopropylmethyl, benzyl, or arylalkyl groups at N-8 in a single synthetic step to access compounds with DAT Ki values as low as 3.9–4.0 nM and SERT/DAT selectivity ratios exceeding 1000 [1], or alternatively generate NET-selective ligands (NET IC₅₀ = 26 nM with >290-fold selectivity over SERT) using O-aryl substitution at C-3 [2]. This breadth of selectivity tuning is not achievable from the pre-methylated tropane scaffold without an additional N-demethylation step [3]. The lower pKa (10.28 vs. 11.57) also predicts improved free-base availability for CNS penetration.

Opioid Receptor Modulator Development: KOR Antagonist and MOR Antagonist Programs

The 8-azabicyclo[3.2.1]octane scaffold has been validated in both kappa opioid receptor (KOR) and mu opioid receptor (MOR) antagonist programs. KOR antagonists based on 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides have achieved κ IC₅₀ values of 20–77 nM with >400-fold selectivity over μ and δ receptors, and demonstrated in vivo functional antagonism in rat diuresis models [1]. Separately, an extensive patent estate from Theravance Biopharma protects 8-azabicyclo[3.2.1]octane compounds as MOR antagonists for treating opioid-induced constipation and other peripheral opioid receptor-mediated conditions [2]. The scaffold's rigid bicyclic geometry fixes the relative orientation of the bridgehead nitrogen and the C-3 substituent, providing a defined pharmacophore vector that heteroatom-substituted analogs (e.g., 8-oxa-3-azabicyclo[3.2.1]octane) or ring-expanded analogs (e.g., 9-azabicyclo[3.3.1]nonane) cannot identically replicate.

Enantioselective Synthesis and Chiral Building Block Supply for API Manufacturing

For process chemistry groups manufacturing chiral active pharmaceutical ingredients (APIs) derived from the tropane alkaloid family—including synthetic atropine analogs, benztropine analogs, or tropane-based respiratory agents—(1R,5S)-8-azabicyclo[3.2.1]octane serves as a key intermediate that bypasses the N-demethylation bottleneck. The industrial route to many tropane APIs proceeds through tropinone, which must be N-demethylated using 1-chloroethyl chloroformate to access the nortropane intermediate before further elaboration [1]. Procuring the nortropane scaffold directly eliminates this step, which typically involves hazardous chloroformate reagents, generates stoichiometric waste, and achieves variable yields (60–85%). The enantiopure (1R,5S) form further ensures that downstream chiral centers are established with defined absolute configuration, as demonstrated by the synthesis of optically pure epibatidine analogs from (–)-cocaine-derived 8-azabicyclo[3.2.1]octane intermediates [2].

Chemical Biology and Bioconjugation: N-H Directed Functionalization for Probe Synthesis

The free N–H of (1R,5S)-8-azabicyclo[3.2.1]octane enables direct conjugation to fluorophores, biotin, polyethylene glycol (PEG) chains, or solid-phase resins without the need for prior N-deprotection. This contrasts with tropane, which requires oxidative or chloroformate-mediated N-demethylation before conjugation [1]. The 8-azabicyclo[3.2.1]octane scaffold also provides a conformationally restricted linker geometry—the nitrogen lone pair is held in a defined orientation relative to the C-3 and C-6/C-7 positions—that can be exploited for designing affinity probes, PROTACs (proteolysis-targeting chimeras), or fluorescent ligands where relative orientation between the pharmacophore and the reporter group is critical for target engagement. The scaffold's LogP of 1.35 [2] ensures adequate aqueous compatibility for biochemical assay conditions while retaining sufficient lipophilicity for membrane partitioning when required.

Quote Request

Request a Quote for (1R,5S)-8-Azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.